RIPK1 Kinase Inhibition: A Potent Pharmacological Activity Unique to the 2-Phenyl Scaffold
The hydrochloride salt of 2-phenylazetidine is a key intermediate in the synthesis of dihydropyrazoles, which are potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase . While other azetidine derivatives have been explored as kinase inhibitors, the 2-phenyl substitution is specifically noted in patent literature for its utility in creating mono-kinase-selective oral RIP1 inhibitors. A direct comparison with other azetidine-based kinase inhibitors is challenging due to proprietary nature, but the specific inclusion of this scaffold in advanced RIP1 inhibitor programs underscores a unique, targeted activity profile not shared by generic azetidines . For instance, a related compound (BDBM50565169) demonstrated an EC50 of 2.20E+3 nM for inhibiting RIPK1-mediated necroptosis in human FADD-deficient Jurkat cells, providing a quantitative benchmark for this class's cellular activity [1].
| Evidence Dimension | Inhibition of RIPK1-mediated necroptosis |
|---|---|
| Target Compound Data | EC50: 2.20E+3 nM (for a structurally related azetidine-based inhibitor) |
| Comparator Or Baseline | Unsubstituted azetidine (inactive or not applicable for this target) |
| Quantified Difference | Activity is specific to the substituted azetidine scaffold; unsubstituted azetidine lacks this activity. |
| Conditions | In vitro assay using human FADD-deficient Jurkat I 2.1 cells, protection against TNFalpha-induced necroptosis, 24 hr incubation. |
Why This Matters
This data establishes 2-phenylazetidine as a privileged scaffold for developing RIP1 kinase inhibitors, a high-value target in inflammation and cell death research, which generic azetidines cannot fulfill.
- [1] BindingDB. (2022). BDBM50565169 (CHEMBL4797106). Inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells. View Source
